molecular formula C16H17N3O3 B12168285 4-Oxo-4-(phenylamino)-2-((pyridin-3-ylmethyl)amino)butanoic acid

4-Oxo-4-(phenylamino)-2-((pyridin-3-ylmethyl)amino)butanoic acid

Cat. No.: B12168285
M. Wt: 299.32 g/mol
InChI Key: KFOHJFGKAWVKHY-UHFFFAOYSA-N
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Description

4-Oxo-4-(phenylamino)-2-((pyridin-3-ylmethyl)amino)butanoic acid: is a complex organic compound that belongs to the class of butanoic acids This compound is characterized by the presence of a phenylamino group, a pyridin-3-ylmethylamino group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(phenylamino)-2-((pyridin-3-ylmethyl)amino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Butanoic Acid Backbone: The initial step involves the preparation of the butanoic acid backbone through a series of reactions such as aldol condensation and subsequent reduction.

    Introduction of the Phenylamino Group: The phenylamino group is introduced via nucleophilic substitution reactions, often using aniline as the starting material.

    Attachment of the Pyridin-3-ylmethylamino Group: The pyridin-3-ylmethylamino group is attached through a coupling reaction, typically involving pyridine derivatives and appropriate coupling agents.

    Oxidation to Form the Ketone Group: The final step involves the oxidation of the intermediate compound to introduce the ketone functional group, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it into a secondary alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: N,N’-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Secondary alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-Oxo-4-(phenylamino)-2-((pyridin-3-ylmethyl)amino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(phenylamino)-2-((pyridin-3-ylmethyl)amino)butanoic acid involves its interaction with specific molecular targets. The phenylamino and pyridin-3-ylmethylamino groups can form hydrogen bonds and π-π interactions with target molecules, facilitating binding and subsequent biological effects. The ketone group can participate in nucleophilic addition reactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-(pyridin-3-yl)butanoic acid: Similar backbone but lacks the phenylamino group.

    4-Oxo-4-(phenylamino)butanoic acid: Similar structure but lacks the pyridin-3-ylmethylamino group.

    2-((Pyridin-3-ylmethyl)amino)butanoic acid: Lacks the ketone group.

Uniqueness

4-Oxo-4-(phenylamino)-2-((pyridin-3-ylmethyl)amino)butanoic acid is unique due to the presence of both phenylamino and pyridin-3-ylmethylamino groups, along with a ketone functional group

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

4-anilino-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

InChI

InChI=1S/C16H17N3O3/c20-15(19-13-6-2-1-3-7-13)9-14(16(21)22)18-11-12-5-4-8-17-10-12/h1-8,10,14,18H,9,11H2,(H,19,20)(H,21,22)

InChI Key

KFOHJFGKAWVKHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2

Origin of Product

United States

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